molecular formula C72H60Sn5 B11950025 CID 11979360 CAS No. 4554-93-2

CID 11979360

Cat. No.: B11950025
CAS No.: 4554-93-2
M. Wt: 1518.8 g/mol
InChI Key: WLOWUVVVKIPEPM-UHFFFAOYSA-N
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Description

CID 11979360 is a chemical compound documented in analytical studies for its structural and chromatographic properties.

  • Chemical Structure: A defined structure analyzed via GC-MS and vacuum distillation fractions, as shown in Figure 1B and 1C of .
  • Chromatographic Profile: Detected in the total ion chromatogram of CIEO (a related essential oil), with its content quantified across distillation fractions .
  • Mass Spectrum: A distinct fragmentation pattern, supporting its identification (Figure 1D) .

Properties

CAS No.

4554-93-2

Molecular Formula

C72H60Sn5

Molecular Weight

1518.8 g/mol

InChI

InChI=1S/12C6H5.5Sn/c12*1-2-4-6-5-3-1;;;;;/h12*1-5H;;;;;

InChI Key

WLOWUVVVKIPEPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Sn]

Origin of Product

United States

Chemical Reactions Analysis

Structural and Reactivity Analysis

The compound’s structure suggests potential reactivity at tin centers, including:

  • Oxidation/Reduction : Tin-based compounds often exhibit redox activity, with possible oxidation states ranging from 0 to +4.

  • Nucleophilic Substitution : Triphenylstannyl groups may undergo ligand exchange reactions.

  • Cleavage Reactions : The Sn–Sn bonds in the tristannane core could be prone to cleavage under specific conditions (e.g., via halogenation or acid/base treatment).

Table 1: Key Structural Features

PropertyValue/Description
Molecular Formula C₇₂H₆₀Sn₅
Molecular Weight 1518.8 g/mol
Core Structure Tristannane (Sn₃) with phenyl groups
Substituents Six phenyl groups, two triphenylstannyl groups

Hypothetical Reaction Pathways

While no direct experimental data on CID 11979360’s reactivity is available in the provided sources, analogous organotin compounds suggest plausible reaction mechanisms:

Oxidative Cleavage

Tristannanes (R₃Sn–Sn–SnR₃) often undergo cleavage upon oxidation (e.g., with halogens like I₂ or Br₂). For this compound:

R₃Sn–Sn–SnR₃ + 2I₂ → R₃SnI + R₃SnI₃\text{R₃Sn–Sn–SnR₃ + 2I₂ → R₃SnI + R₃SnI₃}

Key Points :

  • Products : Triphenyltin iodide (R₃SnI) and triphenyltin triiodide (R₃SnI₃).

  • Conditions : Halogenation under controlled temperatures.

Hydrolysis

Organotin compounds can hydrolyze in aqueous media, though steric bulk from phenyl groups may slow the reaction:

R₃Sn–Sn–SnR₃ + H₂O → R₃SnOH + R₃Sn(OH)SnR₃\text{R₃Sn–Sn–SnR₃ + H₂O → R₃SnOH + R₃Sn(OH)SnR₃}

Key Points :

  • Products : Triphenyltin hydroxide (R₃SnOH) and hydroxylated intermediates.

  • Conditions : Acidic or basic aqueous environments.

Ligand Exchange

The triphenylstannyl groups (R₃Sn–) may participate in ligand substitution with nucleophiles (e.g., thiols, amines):

R₃Sn–Sn–SnR₃ + Nuˉ → R₃Sn–Nu + Sn–SnR₃\text{R₃Sn–Sn–SnR₃ + Nuˉ → R₃Sn–Nu + Sn–SnR₃}

Key Points :

  • Nucleophiles : Thiols (–SH), amines (–NH₂), or other Lewis bases.

  • Products : Mixed ligand tin species (e.g., R₃Sn–Nu).

Computational Insights

Modern computational methods like IACTA (Imposed Activation) could theoretically predict reaction pathways for this compound . For example:

  • Geometrical Constraints : Scanning Sn–Sn bond lengths or Sn–C bond angles to identify reactive conformers.

  • Barrier Estimates : Semi-empirical methods (e.g., GFN-xTB) to assess activation energies for potential cleavage or substitution reactions.

Table 2: Computational Tools for Reaction Prediction

MethodApplication
IACTA Guided pathway discovery via geometry constraints
GFN-xTB Energy calculations for large molecules
Transition State Guess Identification of reaction intermediates

Challenges in Experimental Validation

  • Limited Literature : No direct experimental data on this compound’s reactivity is available in the provided sources.

  • Structural Complexity : The compound’s steric bulk (six phenyl groups) may hinder reactivity or complicate isolation of products.

Future Research Directions

  • Mechanochemical Synthesis : Evaluate solvent-free methods (e.g., grinding) to induce Sn–Sn bond cleavage .

  • Catalyst Screening : Test transition metal catalysts (e.g., palladium, platinum) for facilitating substitution or oxidation.

  • Patent Analysis : Use NLP tools to extract reaction parameters from tin chemistry patents .

References PubChem this compound. PMC article on IACTA for reaction pathway prediction. NLP-based systems for extracting reaction data from patents. Mechanochemical synthesis methodology.

Scientific Research Applications

CID 11979360 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. In industry, it may be used in the production of specific materials or chemicals.

Mechanism of Action

The mechanism of action of CID 11979360 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1. Key Molecular and Physicochemical Properties

CID/Compound Molecular Formula Molecular Weight Solubility (mg/ml) Bioactivity/Significance Source
CID 11979360 Not specified Not specified Not reported Detected in essential oil fractions
Oscillatoxin D Not specified Not specified Not reported Marine toxin derivative
CAS 899809-61-1 C₁₇H₁₅NO₂ 265.31 0.019–0.0849 CYP1A2 inhibitor; moderate solubility
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 Not reported Synthetic intermediate; no CYP inhibition
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 0.24 High GI absorption; boron-containing

Key Observations:

Structural Diversity :

  • This compound is associated with natural product fractions (e.g., essential oils), whereas compounds like CAS 899809-61-1 and CAS 918538-05-3 are synthetic, with defined pharmacological or industrial roles .
  • Oscillatoxin derivatives () share a marine toxin backbone, differing from this compound’s plant-derived context .

Bioactivity: CAS 899809-61-1 exhibits CYP1A2 inhibition, a property absent in this compound’s reported profile .

Physicochemical Behavior :

  • Solubility varies significantly: this compound’s solubility is unquantified, while CAS 1046861-20-4 is classified as “soluble” (0.24 mg/ml) .

Q & A

Q. How can researchers address peer review critiques regarding methodological limitations in this compound studies?

  • Methodological Answer : Construct rebuttals with supplementary data (e.g., additional replicates, orthogonal assays). Acknowledge limitations explicitly in the discussion section and propose follow-up experiments. Engage in open peer review platforms to foster constructive dialogue .

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